molecular formula C18H22N2O3 B2977483 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1902907-26-9

2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2977483
CAS No.: 1902907-26-9
M. Wt: 314.385
InChI Key: RKFLWTKQXINOBE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that features an indole moiety and a benzodioxin ring system. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Benzodioxin Ring: This can be synthesized via a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

    Coupling Reaction: The final step involves coupling the indole and benzodioxin intermediates through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the acetamide linkage or the benzodioxin ring, using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the acetamide or benzodioxin ring.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Potential antimicrobial, antiviral, or anticancer properties due to the indole moiety.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various biological receptors, enzymes, or DNA, leading to diverse biological effects. The benzodioxin ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of the benzodioxin ring.

    2-(1H-indol-1-yl)-N-(cyclohexyl)acetamide: Similar structure but with a cyclohexyl group instead of the benzodioxin ring.

Uniqueness

    Structural Features: The presence of both the indole moiety and the benzodioxin ring makes it unique.

    Biological Activity: Potential for unique biological activities due to the combination of these two moieties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-4,7-8,14,16-17H,5-6,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLWTKQXINOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CN3C=CC4=CC=CC=C43)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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